Fenalanì

Phenolanes are a class of chemical compounds characterized by the presence of one or more hydroxyl (-OH) groups attached to an aromatic ring. The simplest member of this family is phenol (C6H5OH), but the term "phenolane" can refer to a broader range of derivatives including monophenols, diphenols, and polyphenols.

Phenolanes play a significant role in various industries due to their versatile properties. In pharmaceuticals, they are used as intermediates or directly as active ingredients in medications. For instance, salicylic acid (1-hydroxybenzoic acid), an important phenolane derivative, is widely utilized in the production of aspirin and other pain relievers.

In agriculture, certain phenolanes like para-phenylenediamine are used as fungicides to protect crops from various diseases. Additionally, these compounds have applications in dyes, plastics, and even personal care products due to their stabilizing and antioxidant properties.

The structural diversity within the phenolane family allows for a wide array of functional groups and molecular arrangements, which can be tailored to meet specific industrial or biological needs.

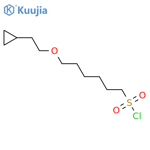

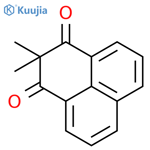

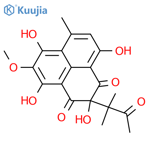

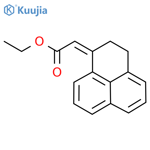

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

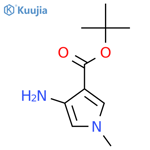

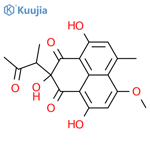

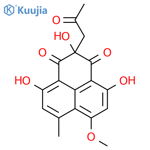

2,2-Dimethylphenalene-1,3-dione | 20494-84-2 | C15H12O2 |

|

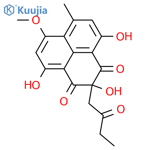

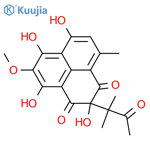

Sculezonone A | 263863-27-0 | C20H20O8 |

|

ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate | 106835-19-2 | C17H16O2 |

|

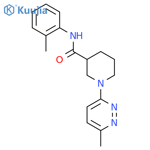

Auxarthrone A | 2115091-79-5 | C19H18O7 |

|

Auxarthrone A; Analogue (R1 = H, R2 = CH3) | 2115091-81-9 | C19H18O7 |

|

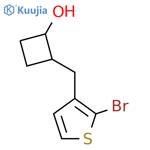

Pygmacone | 132922-54-4 | C18H20O3 |

|

Auxarthrone C; Homologue (R = CH3) | 2115091-86-4 | C20H18O6 |

|

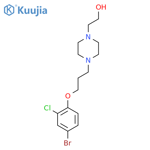

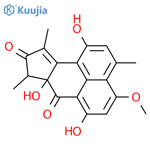

1H-Phenalene-1,3(2H)-dione,2,4,9-trihydroxy-6-methoxy-7-methyl-2-(2-oxopropyl)-, (-)- | 124190-19-8 | C18H16O7 |

|

1H-Phenalene-1,3(2H)-dione,2-(1,1-dimethyl-2-oxopropyl)-2,4,6,7-tetrahydroxy-5-methoxy-9-methyl- | 145144-38-3 | C20H20O8 |

|

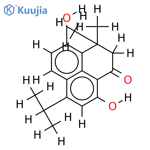

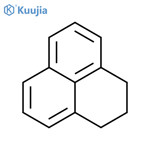

1H-Phenalene,2,3-dihydro- | 479-58-3 | C13H12 |

Letteratura correlata

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

Fornitori consigliati

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati